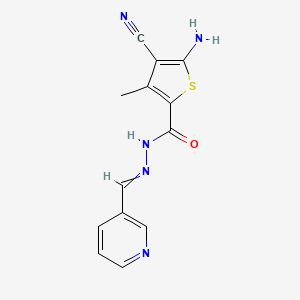
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine
Overview
Description
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine, also known as Atrazine, is a widely used herbicide that has been in use since the 1950s. It is a member of the triazine family of herbicides, which are used extensively in agriculture to control weeds in crops such as corn, soybeans, and sugarcane. Atrazine is a potent herbicide that is effective against a wide range of weeds and is relatively inexpensive to produce. However, its use has been controversial due to concerns about its potential impact on human health and the environment.
Mechanism of Action
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine works by inhibiting the photosynthesis process in plants, which ultimately leads to their death. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting this protein, this compound prevents the plant from producing the energy it needs to survive.
Biochemical and Physiological Effects:
This compound has been shown to have a number of negative effects on the biochemical and physiological processes of organisms. For example, it has been shown to disrupt the endocrine system in fish and amphibians, leading to abnormal development and reproductive problems. In addition, it has been linked to increased risk of certain types of cancer in humans.
Advantages and Limitations for Lab Experiments
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine is a widely used herbicide that is relatively inexpensive to produce. It is effective against a wide range of weeds and is easy to apply. However, its use has been controversial due to concerns about its potential impact on human health and the environment. In addition, it can be difficult to control its application in the field, which can lead to unintended environmental consequences.
Future Directions
There are a number of areas where future research on 6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine is needed. One area is the development of alternative herbicides that are less harmful to the environment and human health. Another area is the development of more effective methods for controlling the application of this compound in the field. Finally, more research is needed to better understand the long-term effects of this compound exposure on human health and the environment.
Synthesis Methods
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine is synthesized by a multi-step process that involves the reaction of cyanuric chloride with isopropylamine and aniline. The resulting product is then chlorinated to form this compound. The synthesis of this compound is a well-established process that has been used for many years.
Scientific Research Applications
6-chloro-N-isopropyl-N'-phenyl-1,3,5-triazine-2,4-diamine has been extensively studied for its effects on human health and the environment. It has been shown to have a number of negative effects on aquatic ecosystems, including the disruption of hormone systems in fish and amphibians. In addition, there is evidence to suggest that this compound may be linked to increased risk of certain types of cancer, such as prostate cancer.
properties
IUPAC Name |
6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-8(2)14-11-16-10(13)17-12(18-11)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIWCUXRQXXJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)NC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324627 | |
| Record name | 6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201235 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
53773-09-4 | |
| Record name | 6-chloro-4-N-phenyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-chloro-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5703681.png)





![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)



![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5703756.png)
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)